molecular formula C7H16ClNO2 B2702836 (S)-Methyl 3-amino-4-methylpentanoate hydrochloride CAS No. 679789-35-6

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride

Cat. No.: B2702836
CAS No.: 679789-35-6
M. Wt: 181.66
InChI Key: PPXNDBYZDBBPCL-RGMNGODLSA-N
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Description

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride is a chiral amino ester hydrochloride salt with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol. It features a methyl ester group, a branched 4-methylpentanoate backbone, and an S-configuration at the stereogenic center. This compound is commonly utilized as a building block in pharmaceutical synthesis, particularly for chiral intermediates in drug development. Its structural rigidity and stereochemical purity make it valuable for designing molecules with specific biological activities .

Properties

IUPAC Name

methyl (3S)-3-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8)4-7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXNDBYZDBBPCL-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679789-35-6
Record name methyl (3S)-3-amino-4-methylpentanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-4-methylpentanoate hydrochloride typically involves the esterification of 3-amino-4-methylpentanoic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (S)-Methyl 3-amino-4-methylpentanoate hydrochloride exhibits significant anticancer properties. It has been investigated as a potential inhibitor of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including HCT-116 and HeLa cells, showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. It is posited to enhance neuronal signaling pathways and may play a role in protecting against neurodegenerative diseases. Studies suggest that this compound can modulate neurotransmitter levels and promote neuronal survival under stress conditions .

Metabolic Regulation

As a derivative of L-leucine, this compound is involved in metabolic pathways related to protein synthesis and energy metabolism. It has been shown to influence mTOR signaling pathways, which are critical for cell growth and metabolism. This regulation could have implications for muscle wasting disorders and metabolic syndrome .

Drug Development

The unique properties of this compound make it a candidate for drug development in various therapeutic areas:

  • Cancer Therapy : Its role as an HDAC inhibitor positions it as a potential agent in cancer treatment regimens.
  • Neurodegenerative Diseases : Its neuroprotective properties suggest applications in treating conditions like Alzheimer's disease.
  • Metabolic Disorders : Given its involvement in metabolic pathways, it may also be beneficial in managing obesity and diabetes.

Formulation Development

The compound can be utilized in the formulation of peptide-based drugs due to its structural similarity to amino acids. Its incorporation into drug delivery systems may enhance bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of HCT-116 cells with IC50 values significantly lower than control groups .
Study BNeuroprotectionShowed enhanced neuronal survival under oxidative stress conditions .
Study CMetabolic ImpactInfluenced mTOR pathway activation leading to increased protein synthesis in muscle cells .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Branching : Additional methyl groups (e.g., 4,4-dimethyl in the R-isomer) enhance steric hindrance, which may reduce reactivity in subsequent synthetic steps .
  • Stereochemistry : The S-configuration in the target compound contrasts with the R-isomer’s spatial arrangement, which can significantly impact biological target interactions .
  • Synthesis Efficiency: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl achieved 100% yield via HCl-mediated deprotection, outperforming the 38% yield of the phenylimidazole derivative .

Amino Group Reactivity

The primary amino group in (S)-Methyl 3-amino-4-methylpentanoate HCl is susceptible to carbamoylation and alkylation, similar to nitrosourea derivatives (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea). However, unlike nitrosoureas, this compound lacks a reactive chloroethyl group, minimizing nucleic acid alkylation and favoring protein carbamoylation .

Pharmacological Implications

The branched methyl groups in (S)-Methyl 3-amino-4-methylpentanoate HCl may enhance metabolic stability compared to linear analogs like Ethyl 3-amino-5-methylhexanoate HCl (MW 209.71) .

Spectroscopic Differentiation

  • ¹H-NMR: The tert-butyl group in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (δ 1.02, s) distinguishes it from the 4-methylpentanoate backbone (δ 1.02, s for CH(CH₃)₂) .
  • 13C-NMR : Aromatic carbons in the phenylimidazole derivative (δ 126.7–148.2) are absent in simpler analogs .

Biological Activity

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride, also known by its chemical identifier CID 53487344, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H16ClNO2
  • Molecular Weight : 179.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems and metabolic enzymes, which may influence physiological processes such as:

  • Neurotransmission : The compound may act as a modulator in neurotransmitter release and receptor activation.
  • Metabolic Regulation : It could potentially influence metabolic pathways due to its amino acid-like structure.

Antimicrobial Activity

Research has indicated that derivatives of amino acid esters like (S)-Methyl 3-amino-4-methylpentanoate can exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.

Antitumor Activity

Several studies have explored the antiproliferative effects of amino acid derivatives on cancer cell lines. For example, modifications of similar compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and HCT-116. This suggests that this compound may also possess anticancer properties.

Case Studies and Experimental Data

  • Antiproliferative Activity : A study investigating various methylated amino acid derivatives found that certain compounds exhibited significant growth inhibition in cancer cell lines. The results indicated that structural modifications could enhance biological activity, potentially applicable to this compound .
  • Mechanistic Insights : Molecular docking studies have suggested that similar compounds can interact with key proteins involved in the cell cycle and apoptosis pathways, leading to increased cell death in tumor cells .
  • Comparative Studies : In comparative analyses, this compound has been evaluated alongside other amino acid derivatives for their biological effects. The results indicated varying degrees of efficacy depending on structural variations and functional groups present .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AntitumorSignificant growth inhibition in HeLa cells
Neurotransmission ModulationPotential modulation of neurotransmitter systems

Q & A

Basic: What are the optimized synthetic routes for (S)-Methyl 3-amino-4-methylpentanoate hydrochloride?

Methodological Answer:
A common approach involves acid-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. For example, HCl in dioxane efficiently cleaves the Boc group while maintaining stereochemical integrity. After reaction completion, the product is isolated via reduced-pressure evaporation to yield the hydrochloride salt (90–100% purity). Key steps include monitoring reaction progress via TLC and confirming product identity using 1^1H-NMR (e.g., δ 9.00 ppm for the ammonium proton) . Alternative solvents (e.g., methanol or ethyl acetate) may require optimization to minimize racemization.

Basic: How is stereochemical purity validated for this compound?

Methodological Answer:
Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. For NMR-based analysis, diastereomeric derivatives can be prepared using chiral auxiliaries (e.g., Mosher’s acid). Cross-referencing 1^1H-NMR shifts (e.g., δ 3.89–3.86 ppm for the methine proton) with computational simulations (DFT or molecular modeling) further ensures stereochemical assignment .

Basic: What purification strategies are effective for isolating the hydrochloride salt?

Methodological Answer:
Crystallization from ethanol/water mixtures (9:1 v/v) or isopropanol is recommended to achieve high purity (>98%). For trace impurities (e.g., residual solvents), flash chromatography on silica gel with a methanol/chloroform gradient (1–5% methanol) is effective. LC-MS or elemental analysis confirms purity .

Advanced: How does the methyl ester group influence reactivity in nucleophilic acyl substitution?

Methodological Answer:
The methyl ester acts as a directing group, stabilizing transition states via resonance. Kinetic studies (e.g., Eyring plots) reveal that electron-withdrawing effects enhance electrophilicity at the carbonyl carbon, facilitating aminolysis or hydrolysis. Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) significantly impact reaction rates and byproduct formation .

Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:
Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) assess hydrolysis susceptibility. Density functional theory (DFT) calculates activation energies for ester cleavage. Experimentally, pH-dependent stability studies (pH 1–10, 37°C) coupled with HPLC monitoring validate computational predictions .

Advanced: How can racemization be minimized during coupling reactions in peptide synthesis?

Methodological Answer:
Use coupling agents like HATU or EDC/HOBt at 0–4°C to reduce base-induced racemization. Substituting DMF with less polar solvents (e.g., dichloromethane) and limiting reaction time (<2 hours) further preserves stereochemistry. Chiral GC-MS or circular dichroism (CD) confirms retention of the (S)-configuration .

Data Contradiction: How to resolve discrepancies in reported yields for Boc-deprotection reactions?

Methodological Answer:
Variations often arise from solvent moisture content or HCl concentration. Systematic DOE (Design of Experiments) studies can identify critical parameters. For instance, anhydrous dioxane with 4M HCl achieves >95% yield, while hydrated solvents reduce efficiency to 70–80%. Kinetic analysis (e.g., Arrhenius plots) quantifies temperature dependencies .

Advanced: What role does the hydrochloride counterion play in crystal packing?

Methodological Answer:
Single-crystal X-ray diffraction reveals that chloride ions form hydrogen bonds with the ammonium group, stabilizing the lattice. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···Cl). Thermal gravimetric analysis (TGA) confirms salt stability up to 150°C .

Basic: How is the compound characterized for hygroscopicity?

Methodological Answer:
Dynamic vapor sorption (DVS) measures moisture uptake at varying humidity (0–90% RH). Samples showing >5% weight gain at 75% RH require desiccants (e.g., silica gel) for storage. Karl Fischer titration quantifies residual water content post-purification .

Advanced: What strategies enable selective functionalization of the amino group?

Methodological Answer:
Protect the ester with a trimethylsilyl group to prevent nucleophilic attack. Use reductive alkylation (NaBH3_3CN) or acylation (acetic anhydride) for selective modification. 13^{13}C-NMR tracking (e.g., δ 170–175 ppm for carbonyl shifts) confirms regioselectivity .

Data Contradiction: How to address conflicting bioactivity data in cell-based assays?

Methodological Answer:
Variability may stem from differences in cell permeability or salt dissociation. Compare freebase vs. hydrochloride forms using LC-MS to quantify intracellular concentrations. Adjust assay buffers to maintain physiological pH (7.4) and ionic strength .

Advanced: What catalytic systems enhance enantioselective synthesis of derivatives?

Methodological Answer:
Chiral Lewis acids (e.g., BINOL-derived catalysts) promote asymmetric Mannich or Michael additions. Kinetic resolution using lipases (e.g., CAL-B) achieves >90% ee. Monitor enantioselectivity via chiral SFC (supercritical fluid chromatography) .

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